molecular formula C17H12F2N2O2 B2869510 2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 952963-54-1

2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2869510
CAS No.: 952963-54-1
M. Wt: 314.292
InChI Key: NKOROBYSZZQXCJ-UHFFFAOYSA-N
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Description

2-Fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide (CAS 946340-49-4) is a synthetic small molecule with a molecular formula of C18H15FN2O2 and a molecular weight of 310.32 g/mol. This compound features a benzamide core linked to a (5-(p-tolyl)isoxazol-3-yl)methyl group, presenting a valuable scaffold for medicinal chemistry and drug discovery research. Isoxazole derivatives are recognized as privileged structures in pharmaceutical development due to their wide spectrum of biological activities and generally low cytotoxicity . Specifically, compounds containing the isoxazole moiety have demonstrated significant potential as anticancer agents , acting through diverse mechanisms such as aromatase inhibition, induction of apoptosis, tubulin inhibition, and protein kinase inhibition . The structure-activity relationship (SAR) of such derivatives is a key area of study for developing novel therapeutic agents. Beyond oncology research, this compound's structure suggests potential applicability in antimicrobial studies . Isoxazole derivatives are actively investigated for their antimicrobial and antiviral properties . Furthermore, research into related compounds highlights the value of such structures in exploring synergistic effects with conventional antibiotics, potentially offering strategies to overcome bacterial resistance . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

2-fluoro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-12-7-5-11(6-8-12)16-9-13(21-23-16)10-20-17(22)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOROBYSZZQXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Comparisons

Table 1: Key Structural and Spectral Features of Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents IR Peaks (C=O, C=S, etc.) Biological Relevance Reference
Target Compound C₁₇H₁₃F₂N₂O₂ 322.30 2-Fluorobenzamide, 5-(4-fluorophenyl)isoxazole ~1600–1680 cm⁻¹ (C=O) Potential enzyme inhibitor
N-(5-isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S 348.39 Thiadiazole, isoxazole 1606 cm⁻¹ (C=O) Synthetic intermediate
4-(((5-(3-chlorophenyl)-isoxazol-3-yl)-formylamino)-methyl)-benzamide (C2) C₁₈H₁₄ClN₃O₂ 355.78 3-Chlorophenylisoxazole, formylamino Not reported M. tuberculosis inhibitor
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl pyrazole carboxylate (Ligand 11) C₂₀H₁₆FN₃O₃ 413.36 Pyrazole ester, 4-fluorophenylisoxazole Not reported Virtual screening hit
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 310.68 2,6-Difluorobenzamide, chlorophenyl urea Not reported Pesticide (chitin synthesis)

Key Observations:

  • Fluorine vs. Chlorine Substitution : The target compound’s 4-fluorophenylisoxazole group contrasts with the 3-chlorophenylisoxazole in compound C2 . Fluorine’s smaller size and higher electronegativity may enhance binding affinity through stronger dipole interactions compared to chlorine.
  • Amide vs.
  • Thiadiazole vs. Isoxazole Rings : Compound 6 in contains a thiadiazole ring, which introduces sulfur-based π-interactions absent in the target compound’s isoxazole .

Physicochemical Properties

  • Solubility and Lipophilicity : The target compound’s fluorine atoms likely increase lipophilicity compared to hydroxyl-containing analogs (e.g., ’s 2-fluoro-N-[4-hydroxy...]benzamide) . This could enhance membrane permeability but reduce aqueous solubility.

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